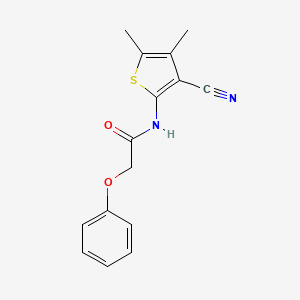![molecular formula C19H15Cl2N3O B2963859 3,6-dichloro-N-[2-(N-methylanilino)phenyl]pyridine-2-carboxamide CAS No. 1208663-47-1](/img/structure/B2963859.png)
3,6-dichloro-N-[2-(N-methylanilino)phenyl]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-dichloro-N-[2-(N-methylanilino)phenyl]pyridine-2-carboxamide, also known as JNJ-26854165, is a small molecule inhibitor that has been widely studied for its potential applications in cancer treatment. This compound has been shown to have a highly selective inhibitory effect on the activity of the histone deacetylase enzyme, which is involved in the regulation of gene expression and cell differentiation.
Applications De Recherche Scientifique
Catalytic and Antibacterial Activities
Research on pyridine-2,6-dicarboxamide derivatives has shown their potential in catalysis and antibacterial applications. For instance, a study by Özdemir et al. (2012) synthesized a compound through the reaction of related precursors and evaluated its antibacterial activities against various bacteria. The compound also demonstrated catalytic activity in the transfer hydrogenation reaction of ketones under mild conditions, highlighting its versatility in both biological and chemical applications (Özdemir, Dayan, Çetinkaya, & Akgül, 2012).
Antimicrobial Agents
Al-Omar and Amr (2010) synthesized a series of pyridine-bridged 2,6-bis-carboxamide Schiff's bases starting from pyridinedicarbonyl dichloride and evaluated their bactericidal and fungicidal activities. Many compounds exhibited significant antimicrobial activity, comparable to standard antibiotic drugs, indicating the potential of pyridine carboxamide derivatives in developing new antimicrobial agents (Al-Omar & Amr, 2010).
Synthesis of Novel Compounds with Biological Activity
Zhuravel et al. (2005) prepared several novel carboxamides by reacting pyridoxal hydrochloride with N-arylcyanoacetamides, followed by reaction with aromatic amines. The synthesized compounds showed significant antibacterial and antifungal activities, demonstrating the chemical versatility and biological potential of pyridine carboxamide derivatives (Zhuravel, Kovalenko, Ivachtchenko, Balakin, & Kazmirchuk, 2005).
Propriétés
IUPAC Name |
3,6-dichloro-N-[2-(N-methylanilino)phenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O/c1-24(13-7-3-2-4-8-13)16-10-6-5-9-15(16)22-19(25)18-14(20)11-12-17(21)23-18/h2-12H,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHYOJLEMNLAIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC=CC=C2NC(=O)C3=C(C=CC(=N3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

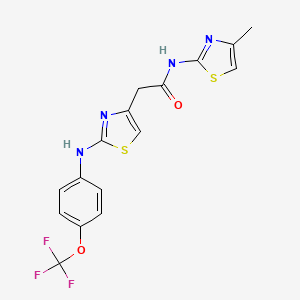
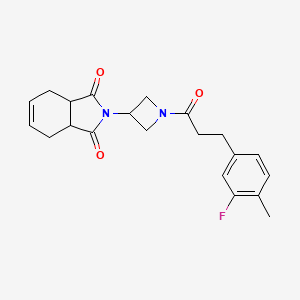
![4-tert-butyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2963778.png)
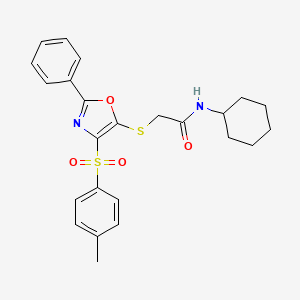

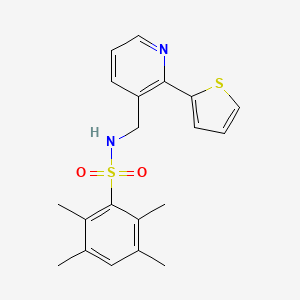
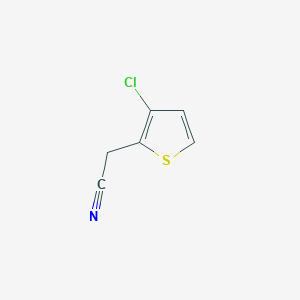
![6-(benzylamino)-1,3-dimethyl-5-(pyridin-2-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2963787.png)
![N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2963791.png)
![N-cyclopropyl-1-{4-[(4-fluorobenzoyl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2963792.png)

![N-cyclopentyl-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2963795.png)
